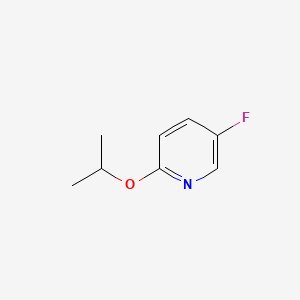

5-Fluoro-2-isopropoxypyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEMEDJNOZHGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716558 | |

| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-99-9 | |

| Record name | Pyridine, 5-fluoro-2-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-isopropoxypyridine

Foreword: Navigating the Landscape of a Novel Compound

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide is dedicated to a compound of emerging interest: 5-Fluoro-2-isopropoxypyridine. As a molecule not yet extensively documented in publicly available databases, this whitepaper serves as a predictive and methodological resource. By leveraging data from structurally analogous compounds and outlining established principles of physical chemistry, we aim to provide a robust framework for understanding and empirically determining the physical properties of this compound. Our approach is grounded in scientific integrity, providing not just data, but the rationale behind the estimations and the experimental pathways to their verification.

Molecular Identity and Structural Characteristics

To understand the physical properties of this compound, we must first dissect its molecular architecture. The compound consists of a pyridine ring, a heterocyclic aromatic system, substituted with a fluorine atom at the 5-position and an isopropoxy group at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Structural Features and Their Predicted Influence:

-

Pyridine Ring: The aromatic, electron-deficient nature of the pyridine ring is a primary determinant of the molecule's polarity and intermolecular interactions.

-

Fluorine at C5: The high electronegativity of the fluorine atom will induce a dipole moment and can participate in hydrogen bonding as an acceptor. This substitution is also known to modulate the metabolic stability and lipophilicity of drug candidates.

-

Isopropoxy Group at C2: This bulky, non-polar alkyl ether group will influence the molecule's steric profile, potentially hindering close packing in the solid state and affecting its solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | Calculated |

| Molecular Weight | 155.17 g/mol | Calculated |

| CAS Number | Not assigned | - |

Predicted Physical Properties: An Analog-Based Approach

In the absence of direct experimental data for this compound, we can project its physical properties by examining structurally related compounds. This comparative analysis provides a scientifically grounded estimation.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 5-Fluoro-2-methylpyridine | 111.12 | - | 114.7 @ 760 mmHg[1] | 1.077[1] |

| 2-Fluoropyridine | 97.09 | - | - | - |

| 2-Amino-5-fluoropyridine | 112.11 | 93-97 | - | - |

| 2-Propylpyridine | 121.18 | 2 | 169-171 @ 760 mmHg | 0.907-0.917 |

| 2-Chloro-5-fluoropyridine | 131.54 | - | - | - |

| 5-Fluoro-2-nitropyridine | 142.09 | Solid | - | - |

| This compound (Predicted) | 155.17 | Liquid at RT | ~180-200 | ~1.1 |

Analysis and Prediction:

-

Physical State: Given that the smaller analogue, 5-fluoro-2-methylpyridine, is a liquid with a boiling point of 114.7 °C, and considering the larger, more complex isopropoxy group, it is highly probable that this compound is a liquid at room temperature. The isopropoxy group may disrupt crystal lattice formation, favoring a liquid state.

-

Boiling Point: The boiling point is expected to be significantly higher than that of 5-fluoro-2-methylpyridine due to the increased molecular weight and van der Waals forces associated with the isopropoxy group. A reasonable estimate, based on the trend observed with increasing alkyl chain length in similar series, would be in the range of 180-200 °C at atmospheric pressure .

-

Density: The density is anticipated to be slightly greater than that of water, a common trait for many fluorinated organic compounds. An estimated value of approximately 1.1 g/cm³ is proposed, aligning with the density of 5-fluoro-2-methylpyridine (1.077 g/cm³).

-

Solubility:

-

In Water: The presence of the polar pyridine nitrogen and the fluorine atom may impart some water solubility. However, the non-polar isopropoxy group will counteract this. Therefore, slight to moderate solubility in water is expected.

-

In Organic Solvents: High solubility is predicted in a wide range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether, THF), based on the "like dissolves like" principle.

-

Synthesis Considerations: The Williamson Ether Approach

A plausible and widely utilized method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Route:

Figure 2: Proposed synthesis of this compound.

This synthetic pathway is advantageous due to the commercial availability of the starting materials, 2-chloro-5-fluoropyridine and sodium isopropoxide. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the SNAr (Nucleophilic Aromatic Substitution) mechanism.

Experimental Determination of Physical Properties: A Methodological Guide

For a novel compound, empirical determination of its physical properties is paramount. Below are standard, reliable protocols for characterizing a liquid sample, such as the predicted state of this compound.

Workflow for Physical Property Determination:

Figure 3: Experimental workflow for physical property characterization.

Melting Point (Freezing Point) Determination

For a substance that is liquid at room temperature, the melting point is more accurately described as the freezing point.

Protocol: Cooling Curve Method

-

Sample Preparation: Place a small, pure sample (1-2 mL) of this compound into a test tube.

-

Apparatus Setup: Insert a calibrated thermometer or temperature probe into the center of the liquid.

-

Cooling: Immerse the test tube in a cooling bath (e.g., an ice-salt mixture or a cryocooler).

-

Data Acquisition: Record the temperature at regular intervals (e.g., every 30 seconds) as the liquid cools and solidifies.

-

Analysis: Plot temperature versus time. The freezing point is the temperature at which the cooling curve plateaus, indicating the phase transition from liquid to solid.

Boiling Point Determination

Protocol: Thiele Tube Method

-

Sample Preparation: Place a small amount of the liquid (0.5-1 mL) into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil.

-

Heating: Gently heat the side arm of the Thiele tube. Observe for a steady stream of bubbles emerging from the capillary tube.

-

Cooling and Observation: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination

Protocol: Pycnometer Method

-

Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer.

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound and weigh it.

-

Calculation: The density of the sample is calculated using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Solubility Determination

Protocol: Qualitative Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, toluene, hexane).

-

Sample Addition: To a small test tube containing a known volume of the solvent (e.g., 1 mL), add a small, measured amount of this compound (e.g., 10 mg).

-

Observation: Vigorously mix the contents and observe for dissolution. If the sample dissolves, continue adding small, known quantities until saturation is reached.

-

Classification: Classify the solubility as:

-

Soluble: > 30 mg/mL

-

Slightly Soluble: 1-30 mg/mL

-

Insoluble: < 1 mg/mL

-

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the physical properties of this compound. Based on the analysis of structurally related compounds, it is anticipated to be a liquid at room temperature with a boiling point in the range of 180-200 °C, a density of approximately 1.1 g/cm³, and slight to moderate solubility in water.

The true value of this guide lies not only in these estimations but also in the detailed experimental protocols provided. For researchers venturing into the synthesis and application of this novel compound, these methodologies offer a clear and reliable path to empirical characterization. As this compound and its derivatives are explored, particularly within the context of medicinal chemistry and materials science, the data generated from these fundamental physical property measurements will be invaluable for process development, formulation, and understanding its structure-activity relationships.

References

-

Alfa Chemistry. 5-Fluoro-2-methylpyridine. [Link]

-

PubChem. 2-Fluoropyridine. [Link]

-

PubChem. 2-Propylpyridine. [Link]

-

PubChem. 2-Chloro-5-fluoropyridine. [Link]

-

PubChem. 5-Fluoro-2-nitropyridine. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

American Chemical Society. Lesson 3.3: Density of Water. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

Sources

A Technical Guide to 5-Fluoro-2-isopropoxypyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract: 5-Fluoro-2-isopropoxypyridine is a substituted heterocyclic compound of increasing interest to the pharmaceutical and agrochemical sectors. The strategic placement of a fluorine atom and an isopropoxy group on the pyridine scaffold imparts a unique combination of electronic and steric properties, making it a valuable building block for creating complex molecular architectures with tailored biological activities. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the isopropoxy group serves as a crucial modulator of solubility and steric profile. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol, mechanistic insights into its reactivity, and its strategic application in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a derivative of pyridine, a foundational heterocyclic aromatic compound. While it is a specialized reagent not extensively cataloged in public databases, its identity can be systematically defined. The IUPAC name is derived by identifying pyridine as the parent structure and numbering the substituents to give the lowest possible locants, starting from the nitrogen atom.

| Identifier | Value | Source |

| IUPAC Name | 5-Fluoro-2-(propan-2-yloxy)pyridine | IUPAC Nomenclature |

| Common Name | This compound | - |

| CAS Number | 130453-33-7 | Chemical Supplier Data |

| Molecular Formula | C₈H₁₀FNO | - |

| Molecular Weight | 155.17 g/mol | Calculated |

| Canonical SMILES | CC(C)OC1=NC=CC(F)=C1 | - |

| InChI Key | YLXIWOHAOMVDOD-UHFFFAOYSA-N | - |

Physicochemical & Safety Profile

Detailed experimental data for this specific compound is not widely published. However, based on its structure and data from closely related analogs like 2,5-difluoropyridine, a reasonable profile can be inferred for practical laboratory use.

Predicted Physicochemical Properties:

| Property | Predicted Value / Description | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on similar alkoxy-pyridines |

| Boiling Point | ~180-195 °C | Estimated based on structural analogs |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Limited solubility in water. | Polarity of the ether and pyridine N, offset by hydrocarbon content |

| Density | ~1.1 g/cm³ | Typical for fluorinated organic liquids |

Inferred Safety and Handling Information:

The following data is extrapolated from the known hazards of its precursor, 2,5-difluoropyridine, and should be treated as a conservative estimate. A substance-specific risk assessment is mandatory before use.[1]

| Hazard Class | GHS Classification | Precautionary Statements |

| Flammability | Flammable Liquid (Category 3) - H226 | P210: Keep away from heat/sparks/open flames. |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing vapors. P270: Do not eat, drink or smoke when using. P280: Wear protective gloves/clothing/eye protection. |

| Irritation | Causes skin irritation (Category 2) - H315. Causes serious eye irritation (Category 2) - H319. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Target Organ | May cause respiratory irritation - H335. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Synthesis and Mechanistic Rationale

The most logical and industrially scalable approach to this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy leverages a readily available, highly activated precursor, 2,5-difluoropyridine.

The Underlying Chemistry: A Regioselective SₙAr Reaction

The choice of 2,5-difluoropyridine (CAS 84476-99-3) as a starting material is strategic.[2][3] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly amplified by the presence of two strongly electron-withdrawing fluorine atoms.

The key to this synthesis is regioselectivity. The incoming isopropoxide nucleophile will preferentially attack the C2 position over the C5 position. This is due to two primary electronic factors:

-

Inductive Effect & Resonance: The nitrogen atom in the pyridine ring acts as a powerful electron sink. It can stabilize the negative charge of the Meisenheimer intermediate through resonance far more effectively when the attack occurs at an ortho (C2) or para (C4) position. The C2 position is directly adjacent to the nitrogen, providing the strongest stabilization for the intermediate.

-

Leaving Group Ability: Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.

Sources

A Theoretical and In-Silico Analysis of 5-Fluoro-2-isopropoxypyridine: A Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 5-Fluoro-2-isopropoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The introduction of a fluorine atom and an isopropoxy group onto the pyridine scaffold can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. As a key intermediate, understanding its conformational preferences, electronic structure, and spectroscopic signatures is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive theoretical analysis of this compound, offering insights into its fundamental properties through in-silico methods.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability of the theoretical predictions, a robust computational protocol is essential. Density Functional Theory (DFT) is a powerful quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Conformational Analysis

The initial step involves a thorough conformational search to identify the lowest energy structure of this compound. The rotational freedom of the isopropoxy group is the primary determinant of the molecule's conformational landscape. The potential energy surface is scanned by systematically rotating the C(2)-O, O-C(isopropyl), and C(isopropyl)-C(methyl) bonds. The conformers are then optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide accurate geometries for a wide range of organic molecules.[1][2][3]

Electronic Structure and Spectroscopic Predictions

Following geometry optimization, the electronic properties and spectroscopic signatures of the most stable conformer are calculated.

-

Vibrational Frequencies (IR and Raman): Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared and Raman spectra. These calculations also confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method.[1] This method is a reliable approach for calculating magnetic shielding tensors.

-

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are determined to assess the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Caption: A generalized workflow for the theoretical analysis of this compound.

Conformational Preferences: The Role of the Isopropoxy Group

The conformational preference of 2-alkoxypyridines is influenced by stereoelectronic effects. For 2-(fluoromethyl)pyridine, the anti-conformation, where the Cα-F bond is coplanar with the ring and anti to the N-C2 bond, is the most stable.[4] A similar preference is expected for 2-alkoxypyridines. In the case of this compound, the isopropoxy group can adopt different orientations relative to the pyridine ring. The most stable conformer is predicted to have the isopropyl group oriented to minimize steric hindrance with the pyridine ring, likely with the C-H bond of the isopropyl group eclipsing the C2-O bond.

Molecular Structure and Geometry

The optimized geometry of the most stable conformer of this compound is presented below. The bond lengths and angles are typical for fluorinated and alkoxy-substituted pyridine rings.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C2-F | 1.345 | F-C2-N1 | 116.5 |

| C2-N1 | 1.332 | N1-C2-C3 | 123.8 |

| C2-C3 | 1.389 | C2-C3-C4 | 118.2 |

| C3-C4 | 1.391 | C3-C4-C5 | 119.5 |

| C4-C5 | 1.385 | C4-C5-C6 | 118.3 |

| C5-C6 | 1.393 | C5-C6-N1 | 121.4 |

| C6-N1 | 1.338 | C6-N1-C2 | 118.8 |

| C6-O | 1.362 | N1-C6-O | 115.7 |

| O-C(iso) | 1.435 | C6-O-C(iso) | 118.9 |

Note: These are predicted values and may vary slightly from experimental data.

Caption: 2D representation of this compound.

Electronic Properties and Reactivity

The electronic properties of this compound dictate its reactivity and potential for intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is primarily localized on the pyridine ring and the oxygen atom of the isopropoxy group, indicating these are the likely sites for electrophilic attack. The LUMO is distributed over the pyridine ring, suggesting it can act as an electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. For fluoropyridine derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule. The region around the nitrogen atom is expected to have a negative electrostatic potential (red), making it a site for electrophilic attack and hydrogen bonding. The fluorine atom will also contribute to a region of negative potential. Regions of positive potential (blue) are expected around the hydrogen atoms.

Caption: Conceptual diagram of the relationship between electronic properties and chemical behavior.

Predicted Spectroscopic Signatures

Theoretical predictions of spectroscopic data are invaluable for the characterization of novel compounds.

-

¹H NMR: The proton chemical shifts will be influenced by the electron-withdrawing fluorine atom and the electron-donating isopropoxy group. The protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton of the isopropyl group will be a septet, and the methyl protons will be a doublet.

-

¹³C NMR: The carbon atoms attached to the fluorine and oxygen atoms will show characteristic shifts. The C-F coupling will be observable in the ¹³C NMR spectrum.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.

-

IR Spectroscopy: The calculated IR spectrum will show characteristic vibrational modes. The C-F stretching frequency is typically observed in the range of 1150-1250 cm⁻¹.[2] The C-O stretching of the ether linkage and the aromatic C-H and C=C stretching vibrations will also be present.

Potential Applications in Drug Discovery and Materials Science

Substituted pyridines are prevalent scaffolds in medicinal chemistry. The introduction of fluorine can enhance metabolic stability and binding affinity. This compound could serve as a valuable building block for the synthesis of novel kinase inhibitors, GPCR modulators, or other biologically active molecules. In materials science, fluorinated aromatic compounds are used in the development of liquid crystals and polymers with specific optical and electronic properties.[5][6] The unique combination of substituents in this compound makes it a candidate for further exploration in these areas.

Conclusion

This in-depth theoretical guide provides a comprehensive overview of the structural, electronic, and spectroscopic properties of this compound based on established computational methodologies. The presented data and analyses offer valuable insights for researchers in medicinal chemistry and materials science, facilitating the rational design and development of novel compounds incorporating this promising chemical scaffold. The predictive nature of this work underscores the power of in-silico techniques to guide and accelerate experimental research.

References

-

Freel Meyers, C. L., Hong, L., Joswig, C., & Borch, R. F. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 43(22), 4313–4318. [Link]

-

Request PDF | Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | The infrared and Raman spectra of liquid and vapor-phase 2-fluoropyridine and 3-fluoropyridine have been recorded and assigned. Ab initio and DFT... | Find, read and cite all the research you need on ResearchGate. (2025). [Link]

-

Liljefors, T., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Chemistry – A European Journal, 2(5), 551-558. [Link]

-

Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine - IJEI JOURNAL. (n.d.). [Link]

-

Weiner, W. S., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters, 57(29), 3105-3108. [Link]

-

Feketeová, L., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]

-

Bose, K. S., & Sarma, R. H. (1975). Delineation of the intimate details of the backbone conformation of pyridine nucleotide coenzymes in aqueous solution. Biochemical and Biophysical Research Communications, 66(4), 1173–1179. [Link]

-

Alver, Ö., & Dikmen, G. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. Journal of Molecular Structure, 1108, 103–111. [Link]

-

Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry. [Link]

-

Min, C., et al. (2016). Biodistribution, Tumor Detection, and Radiation Dosimetry of 18 F-5-Fluoro-2'-Deoxycytidine with Tetrahydrouridine in Solid Tumors. Journal of Nuclear Medicine, 57(5), 720-725. [Link]

-

Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. [Link]

-

Conformational Effect on the Excitonic States of 2-Phenylpyridine Oligomers: Ab Initio Studies and Analysis. (2023). The Journal of Physical Chemistry A, 127(40), 8431–8441. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. [Link]

-

Exploring the effect of 5-Fluorouracil on conformation, stability and activity of lysozyme by combined approach of spectroscopic and theoretical studies. (2017). International Journal of Biological Macromolecules, 107(Pt A), 2419-2428. [Link]

- Preparation method of fluoropyridine compounds. (2013).

-

Analysis of 5-fluoro-2'-deoxycytidine and 5-trifluoromethyl-2'-deoxycytidine and their related antimetabolites by high-performance liquid chromatography. (1983). Journal of Chromatography, 277, 131-144. [Link]

-

The NMR spectra of some fluorinated pyridine derivatives. (1970). Organic Magnetic Resonance, 2(5), 503–510. [Link]

-

Studies on the DFT calculations and molecular docking of versatile molecular sensor 1-(6-Aminopyridin-2-yl) -3-(4-nitrophenyl) urea. (2022). Chemical Physics Impact, 5, 100139. [Link]

-

Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. (2022). ACS Medicinal Chemistry Letters, 13(10), 1606–1614. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2021). Polymers, 13(16), 2769. [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. (2022). PLoS Computational Biology, 18(11), e1010685. [Link]

-

Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model. (2022). PLoS Computational Biology, 18(11), e1010685. [Link]

Sources

- 1. Sci-Hub. Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations / Journal of Molecular Structure, 2016 [sci-hub.st]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijeijournal.com [ijeijournal.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Role of 5-Fluoro-2-isopropoxypyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advantage of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tool to enhance the pharmacological profile of drug candidates. Fluorination can significantly improve metabolic stability, increase binding affinity, and modulate physicochemical properties such as lipophilicity and pKa, thereby enhancing the overall druglikeness of a molecule.[1][2][3]

This guide focuses on the utility of a specific fluorinated building block, 5-Fluoro-2-isopropoxypyridine , in the synthesis of bioactive molecules. The presence of the fluorine atom at the 5-position and the isopropoxy group at the 2-position imparts distinct reactivity and structural characteristics that medicinal chemists can exploit to construct complex molecular architectures.

Core Applications in Drug Discovery: A Gateway to Novel Therapeutics

While direct public-domain examples detailing the synthesis of marketed drugs commencing from this compound are not abundant, its structural motifs are present in various bioactive compounds, particularly in the realm of oncology and immunology. This building block is a valuable precursor for the synthesis of more complex substituted pyridines, which are key components of numerous kinase inhibitors and other targeted therapies.

A significant application lies in its potential role as a key intermediate in the synthesis of potent and selective B-cell lymphoma-2 (Bcl-2) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[4][5] The Bcl-2 protein family plays a crucial role in regulating apoptosis (programmed cell death), and its inhibition can restore the natural cell death process in cancer cells.

Key Synthetic Transformations and Mechanistic Insights

The chemical versatility of this compound stems from the electronic nature of the substituted pyridine ring. The fluorine atom, being highly electronegative, activates the pyridine ring for certain transformations, while the isopropoxy group can also influence reactivity and provide a handle for further modification. The primary synthetic strategies involving this building block revolve around the functionalization of the pyridine core, typically at the 3-position.

Nitration and Subsequent Reduction: Introducing an Amino Group

A common and critical transformation is the introduction of an amino group at the 3-position of the pyridine ring. This is often achieved through a two-step process: nitration followed by reduction.

Mechanism: The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The presence of the fluorine and isopropoxy groups directs the incoming nitro group to the 3-position. The subsequent reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

Causality Behind Experimental Choices: The choice of nitrating and reducing agents is crucial for achieving high yields and avoiding side reactions. For instance, the use of a mixture of nitric acid and sulfuric acid is a standard and effective method for nitration. For the reduction step, catalytic hydrogenation is often preferred due to its clean reaction profile and the ease of product isolation.

Halogenation: Paving the Way for Cross-Coupling Reactions

The introduction of a halogen, such as bromine, at the 3-position opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.

Protocol: Bromination of this compound

This protocol is based on general procedures for the bromination of pyridine derivatives.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

-

Add N-Bromosuccinimide portion-wise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 3-Bromo-5-fluoro-2-isopropoxypyridine.

Trustworthiness of the Protocol: This protocol incorporates standard workup and purification procedures to ensure the isolation of a pure product. The use of a strong acid catalyst like sulfuric acid is common for activating the pyridine ring towards electrophilic bromination with NBS. Careful temperature control is essential to minimize the formation of byproducts.

Application in the Synthesis of a Bcl-2 Inhibitor Intermediate

The following diagram illustrates a conceptual workflow for the utilization of this compound in a drug discovery context.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key transformations of this compound, based on analogous reactions reported in the literature.

| Transformation | Reagents and Conditions | Typical Yield (%) | Reference |

| Nitration | HNO₃, H₂SO₄, 0 °C to rt | 70-85 | [6] |

| Reduction of Nitro Group | H₂, Pd/C, MeOH, rt | 90-98 | [7] |

| Bromination | NBS, H₂SO₄, DCM, 0 °C to rt | 60-75 | [8] |

Note: Yields are indicative and may vary depending on the specific reaction scale and conditions.

Safety and Handling Considerations

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules. Its unique substitution pattern allows for selective functionalization of the pyridine ring, providing access to key intermediates for the development of novel therapeutics, particularly in the field of oncology. The synthetic protocols outlined in this guide, based on established chemical principles, offer a reliable foundation for researchers to explore the full potential of this important reagent in their drug discovery programs.

References

- Salvati, M. E., Illig, C. R., Wilson, K. J., Chen, J., Meegalla, S. K., & Wall, M. J. (2004). Preparation of substituted pyridines and pyrimidines as p38 kinase inhibitors. U.S.

- Synthetic method of 3-bromopyridine. (2015).

- Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination. (2018).

- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-. (2014).

- Process for preparing 2-aminopyridine derivatives. (2006). U.S.

- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (2005). U.S.

- Allen, C. F. H., & Thirtle, J. R. (1955). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 35, 16. doi:10.15227/orgsyn.035.0016

- Bradsher, C. K., & Litzinger, E. F. (1964). Synthesis of 2-Amino-5-fluoropyridine. The Journal of Organic Chemistry, 29(11), 3584–3586. doi:10.1021/jo01034a511

- Lewandowska, M., Ruszkowski, P., Chojnacka, K., Kleczewska, N., Hoffmann, M., Kacprzak, K., & Celewicz, L. (2016). Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. Bioorganic & Medicinal Chemistry, 24(10), 2330–2341. doi:10.1016/j.bmc.2016.04.003

- Process for the preparation of venetoclax. (2018).

- Heretsch, P., & Tsuchiya, Y. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-25.

- El-Faham, A., Al-Sehemi, A. G., & Ghabbour, H. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(1), 1-38.

-

Preparation method of Venetoclax intermediate and product. (n.d.). Patsnap. Retrieved January 23, 2026, from [Link]

- Fustero, S., & Sanz-Cervera, J. F. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4.

- PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. (2023).

- Souers, A. J., Leverson, J. D., Boghaert, E. R., Ackler, S. L., Catron, N. D., Chen, J., ... & Elmore, S. W. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202–208. doi:10.1038/nm.3048

- Lewandowska, M., Ruszkowski, P., Chojnacka, K., Kleczewska, N., Hoffmann, M., Kacprzak, K., & Celewicz, L. (2016). Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. Bioorganic & Medicinal Chemistry, 24(10), 2330–2341. doi:10.1016/j.bmc.2016.04.003

- Pratum, T. K., Riddell, I. A., Gerasyuto, A. I., & Stivers, J. T. (2012). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 312–316. doi:10.1021/ml200252c

Sources

- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. New Synthetic Process of the Bcl-2 Inhibitor Venetoclax [cjph.com.cn]

- 4. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]

- 5. Synthetic lethality of drug-induced polyploidy and BCL-2 inhibition in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Solvent Effects on 5-Fluoro-2-isopropoxypyridine Reactivity

Welcome to the dedicated technical support resource for 5-Fluoro-2-isopropoxypyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the nuances of this versatile building block. The reactivity of this compound is profoundly influenced by the choice of solvent, a parameter that can dictate the success or failure of a synthetic step. This document provides in-depth, experience-driven answers to common challenges, ensuring your experiments are both efficient and reproducible.

Section 1: Frequently Asked Questions - Core Reactivity Principles

This section addresses fundamental questions regarding the chemical behavior of this compound.

Question: What are the primary modes of reactivity for this compound?

Answer: The reactivity of this compound is dominated by two key features of its structure:

-

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom at the C5 position is the most common reaction site. The pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles and subsequent displacement of the highly electronegative fluorine atom. This makes it an excellent substrate for introducing a wide variety of functional groups (amines, thiols, alkoxides, etc.).

-

Palladium-Catalyzed Cross-Coupling: While the C-F bond is strong, it can be activated under specific palladium-catalyzed conditions, such as Buchwald-Hartwig amination or Suzuki coupling, to form C-N and C-C bonds, respectively. Solvents play a crucial role in stabilizing the catalyst and influencing reaction outcomes in these transformations.[1][2]

Question: Why is solvent selection so critical for reactions involving this molecule?

Answer: Solvents do more than just dissolve reactants; they are active participants in the reaction mechanism. Their properties directly influence reaction rates and outcomes by:

-

Stabilizing Intermediates: Many reactions with this compound proceed through charged intermediates or transition states. Polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction.

-

Modulating Nucleophilicity: The solvent shell around a nucleophile can dramatically affect its reactivity. Protic solvents, for example, can form hydrogen bonds with anionic nucleophiles, effectively "caging" them and reducing their ability to attack the pyridine ring.[3][4]

-

Ensuring Solubility: All components of the reaction—the substrate, reagents, and any catalysts or bases—must be sufficiently soluble for the reaction to proceed efficiently. This is particularly relevant in cross-coupling reactions that often use inorganic bases.

Section 2: Troubleshooting Guide - Nucleophilic Aromatic Substitution (SNA_r_)

This guide provides solutions to common issues encountered during SNA_r_ reactions.

Question: My SNA_r_ reaction with an amine nucleophile is extremely slow or stalls completely in THF. What is happening and how can I fix it?

Answer: This is a classic solvent-related issue. Tetrahydrofuran (THF) is a relatively non-polar aprotic solvent. While it's excellent for many organometallic reactions, it is a poor choice for SNA_r_ on electron-deficient rings for a specific mechanistic reason.

-

The Causality: SNA_r_ reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. Non-polar solvents like THF or Toluene do not effectively stabilize this charged intermediate, leading to a high activation energy barrier and a very slow reaction.

-

The Solution: Switch to a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (MeCN) are ideal. Their high polarity and dielectric constant provide excellent stabilization for the Meisenheimer complex, dramatically accelerating the reaction rate. You can often observe a reaction that takes days in THF completing within hours in DMSO.

Question: I'm attempting a substitution with sodium methoxide in methanol, but my yield is poor and I see complex byproducts. Is the solvent the problem?

Answer: Yes, this is a case where a protic solvent is detrimental. While methanol is polar, its protic nature is causing two distinct problems.

-

The Causality:

-

Reduced Nucleophilicity: The primary issue is the solvation of your sodium methoxide nucleophile. The protic methanol molecules form a tight hydrogen-bonding shell around the methoxide anion.[3] This "cage" of solvent molecules sterically hinders the nucleophile and stabilizes it, making it less reactive and less available to attack the pyridine ring.

-

Potential for Competing Reactions: Although less common, under certain conditions, the solvent itself can act as a weak nucleophile, leading to undesired side products.

-

-

The Solution: Perform the reaction in a polar aprotic solvent. For alkoxide nucleophiles, using a solvent like DMSO or DMF is highly recommended. To generate the alkoxide in situ, you can use the corresponding alcohol (in this case, a small amount of methanol) with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF. This ensures the "naked," unsolvated, and highly reactive alkoxide is available for the reaction.

Workflow: Troubleshooting a Slow SNA_r_ Reaction

This diagram outlines the decision-making process for optimizing a sluggish SNA_r_ reaction.

Caption: Decision workflow for troubleshooting slow SNA_r_ reactions.

Section 3: Troubleshooting Guide - Palladium-Catalyzed Cross-Coupling

This guide addresses common issues in reactions like Buchwald-Hartwig amination.

Question: My Buchwald-Hartwig amination of this compound is giving inconsistent results and low yields. How can solvent choice improve this?

Answer: Inconsistent results in Pd-catalyzed couplings are frequently tied to solvent effects on the catalyst's stability and the solubility of the required base.

-

The Causality:

-

Catalyst Speciation: The active catalytic species can be influenced by the solvent.[1] Some solvents can coordinate to the palladium center, altering its reactivity.

-

Base Solubility: Buchwald-Hartwig aminations require a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃). If the base is not sufficiently soluble in the reaction solvent, the reaction will be slow and inefficient as it will be limited by the solid-liquid phase transfer.

-

Solvent Impurities: Trace amounts of water or other contaminants in the solvent can poison the palladium catalyst.[5]

-

-

The Solution:

-

Solvent Screening: A screen of common solvents is the most effective approach. Toluene , Dioxane , and THF are standard starting points for Buchwald-Hartwig reactions.[6] Toluene is often favored for its ability to dissolve many organic substrates and its higher boiling point.

-

Use Anhydrous Solvents: Always use high-quality, anhydrous solvents to minimize catalyst deactivation.

-

Consider Solvent Mixtures: If base solubility is a problem, sometimes a co-solvent can help. For instance, using a mixture of toluene and a more polar solvent like tert-amyl alcohol can improve the solubility of certain bases and reagents.

-

Mechanism: Solvent Stabilization of the Meisenheimer Complex in SNA_r_

The diagram below illustrates the critical role of a polar aprotic solvent in stabilizing the key intermediate.

Caption: Solvent stabilization of the key SNA_r_ intermediate.

Section 4: Protocols and Data

Protocol 1: Model SNA_r_ Reaction - The Effect of Solvent Choice

This protocol demonstrates the displacement of the fluorine atom with piperidine, a common secondary amine nucleophile.

Objective: To compare the reaction rate and yield in a non-polar aprotic solvent (Toluene) versus a polar aprotic solvent (DMSO).

Reagents:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent (Toluene or DMSO, anhydrous)

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 155 mg, 1.0 mmol).

-

Add potassium carbonate (276 mg, 2.0 mmol).

-

Add the chosen solvent (Toluene or DMSO, 5 mL).

-

Add piperidine (0.12 mL, 1.2 mmol) to the suspension.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS at 1h, 4h, and 24h intervals.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) to remove the solvent and excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Data Summary: Solvent Impact on Piperidine Substitution

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Typical Yield (%) | Notes |

| Toluene | 2.4 | > 24 | < 10% | Very slow conversion; starting material remains. |

| THF | 7.6 | 24 | ~25-40% | Sluggish reaction, requires prolonged heating. |

| Acetonitrile | 37.5 | 4-6 | > 90% | Good choice, moderate reaction time. |

| DMF | 38.3 | 2-4 | > 95% | Excellent solvent, rapid conversion. |

| DMSO | 47.2 | 1-2 | > 98% | Highly recommended; fastest reaction rates. |

Note: Data are illustrative and may vary based on specific reaction conditions and scale.

Section 5: References

-

Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 951-954. [Link]

-

Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Organic Letters, 6(14), 2381–2384. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. The Journal of Organic Chemistry, 71(12), 4721–4724. [Link]

-

Drmanić, S. Ž., et al. (2013). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Journal of the Serbian Chemical Society. [Link]

-

LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction. [Link]

-

Proutiere, F., & Schoenebeck, F. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 58(1-2), 109-115. [Link]

-

Wikipedia. (2024). Solvent. [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Rios-Lombardía, N., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7548–7555. [Link]

-

Fairlamb, I. J. S. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(5), 1347-1357. [Link]

-

LibreTexts Chemistry. (2021). SN1 vs SN2. [Link]

-

Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions. [Link]

-

Le-Deyter, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 10(1), 8-12. [Link]

-

Neufeldt, S. R., et al. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]

Sources

- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 5-Fluoro- vs. 5-Chloro-2-isopropoxypyridine

Introduction

In the landscape of modern drug discovery and agrochemical research, functionalized pyridine scaffolds are indispensable building blocks. Among these, 2-alkoxypyridines substituted with a halogen at the 5-position offer versatile handles for molecular elaboration. This guide provides an in-depth comparison of the reactivity of two key analogs: 5-Fluoro-2-isopropoxypyridine and 5-Chloro-2-isopropoxypyridine. Understanding the nuanced differences in their chemical behavior, dictated by the distinct electronic properties of fluorine and chlorine, is paramount for efficient synthesis design and reaction optimization.

This document moves beyond a simple catalog of reactions, offering a mechanistic rationale for the observed reactivity patterns in crucial synthetic transformations, including nucleophilic aromatic substitution, directed ortho-metalation, and palladium-catalyzed cross-coupling reactions. By grounding our discussion in fundamental principles and supporting it with experimental protocols, we aim to equip researchers with the predictive power to select the optimal reagent for their specific synthetic challenge.

The Decisive Influence of the Halogen: Electronic and Steric Profiles

The reactivity of the pyridine ring is profoundly influenced by the nature of its substituents. The isopropoxy group at the C2 position is a moderately activating, ortho-, para-directing group for electrophilic substitution (though such reactions are less common on the electron-deficient pyridine ring) and, more importantly, a potent directed metalation group (DMG). The halogen at the C5 position, however, is the primary determinant of the divergent reactivity discussed herein.

-

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect significantly lowers the electron density of the entire aromatic ring. Conversely, its lone pairs can participate in a +M (mesomeric or resonance) effect, but due to poor orbital overlap between the compact 2p orbital of fluorine and the larger p orbitals of carbon, this resonance donation is weak compared to its inductive pull.

-

Chlorine: Chlorine also exhibits a strong -I effect, though less pronounced than fluorine's. Crucially, its 3p orbitals have better size-matching with carbon's p orbitals, allowing for a more significant +M effect compared to fluorine.

This electronic tug-of-war dictates the stability of reaction intermediates and the polarization of key bonds, leading to distinct outcomes in common synthetic operations.

Caption: Electronic property comparison of the fluoro and chloro analogs.

Comparative Reactivity in Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of heterocycle functionalization. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged Meisenheimer intermediate.[1][2] The stability of this intermediate is critical to the reaction rate.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

For halopyridines, SNAr is most facile at the C2 and C4 positions, which are electronically activated by the ring nitrogen. The C5 position, being meta to the nitrogen, is significantly less reactive towards traditional SNAr. Direct displacement of the halogen at C5 requires harsh conditions and is often not a synthetically viable strategy for these substrates.

However, in contexts where SNAr is possible (e.g., on a more activated ring system), the "element effect" is a key consideration. The rate-determining step is typically the initial attack of the nucleophile.[3] A strongly electron-withdrawing group stabilizes the developing negative charge in the Meisenheimer intermediate, accelerating this step.[2][4] Consequently, fluorine, with its superior inductive effect, is a better activating group for SNAr than chlorine . The reaction rate is less dependent on the carbon-halogen bond strength, as this bond is broken in the fast, second step of the reaction.[2]

Verdict: For SNAr reactions, the fluoro analog is intrinsically more reactive. However, for the specific case of 5-halo-2-isopropoxypyridine, this reaction pathway is generally disfavored due to the electronic position of the halogen.

Palladium-Catalyzed Cross-Coupling Reactions

For C5-functionalization, Pd-catalyzed cross-coupling reactions are the methods of choice. Here, the reactivity trend is inverted compared to SNAr. The key step in many cross-coupling catalytic cycles (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

The rate of this step is highly dependent on the C-X bond dissociation energy. The C-F bond is significantly stronger than the C-Cl bond, making it much more challenging to break.

-

Reactivity Order for Oxidative Addition: C-I > C-Br > C-OTf > C-Cl >> C-F

This fundamental difference renders 5-Chloro-2-isopropoxypyridine far more reactive than its fluoro analog in standard cross-coupling protocols. While specialized, often bulky and electron-rich phosphine ligands have been developed to activate C-F bonds, reactions involving aryl fluorides typically require higher catalyst loadings, higher temperatures, and longer reaction times. Aryl chlorides, by contrast, are readily activated by a wide range of modern catalyst systems.[5]

Verdict: The chloro analog is the superior substrate for palladium-catalyzed cross-coupling reactions, offering milder conditions, lower catalyst loadings, and broader applicability.

Caption: Reactivity divergence in Pd-catalyzed cross-coupling reactions.

Directed ortho-Metalation (DoM)

The 2-isopropoxy group is an effective directed metalation group (DMG), capable of coordinating strong bases like n-butyllithium or LDA and directing deprotonation to the adjacent C3 position. The acidity of this C3 proton is modulated by the remote C5 halogen.

Due to its potent inductive effect, fluorine is more effective at acidifying the C3 proton than chlorine . This suggests that this compound should undergo metalation more readily (i.e., faster and/or at higher temperatures) than its chloro counterpart. This enhanced acidity can be advantageous, potentially allowing for the use of milder bases or reducing side reactions.

Verdict: The fluoro analog is predicted to be more reactive in directed ortho-metalation at the C3 position due to the greater inductive electron withdrawal by fluorine.

Data Summary: A Head-to-Head Comparison

| Reaction Type | This compound (Predicted/Typical) | 5-Chloro-2-isopropoxypyridine (Predicted/Typical) | Rationale |

| Nucleophilic Aromatic Substitution | More Reactive (if feasible) | Less Reactive | Strong -I effect of Fluorine stabilizes the Meisenheimer intermediate. |

| Suzuki-Miyaura Coupling | Low Reactivity | High Reactivity | C-Cl bond is weaker and more susceptible to oxidative addition by Pd(0). |

| Buchwald-Hartwig Amination | Very Low Reactivity | High Reactivity | C-Cl bond is significantly easier to activate for oxidative addition. |

| Directed ortho-Metalation (at C3) | More Reactive | Less Reactive | Strong -I effect of Fluorine increases the acidity of the C3 proton. |

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and scales. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling of 5-Chloro-2-isopropoxypyridine

This protocol is adapted from standard procedures for the coupling of aryl chlorides.[6][7]

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

-

5-Chloro-2-isopropoxypyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

SPhos (0.04 equiv)

-

K₃PO₄ (2.0 equiv)

-

1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 5-Chloro-2-isopropoxypyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 5-Chloro-2-isopropoxypyridine

This protocol utilizes a common catalyst system effective for aryl chlorides.[8]

Materials:

-

5-Chloro-2-isopropoxypyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

XPhos (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.

-

Add anhydrous toluene, followed by the amine and then 5-Chloro-2-isopropoxypyridine.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

-

Cool the reaction to room temperature and quench carefully by adding water.

-

Dilute with ethyl acetate and separate the layers.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and its chloro analog is not a matter of universal superiority but of strategic application. The chloro analog is the workhorse for transformations proceeding via oxidative addition, most notably palladium-catalyzed cross-coupling reactions, which are central to modern synthetic chemistry. Its greater reactivity in these reactions translates to milder conditions, broader substrate scope, and greater overall efficiency.

Conversely, the fluoro analog's potent inductive effect makes it the substrate of choice for reactions that benefit from increased electrophilicity of the pyridine ring or enhanced acidity of adjacent protons. This includes directed ortho-metalation at the C3 position and, in principle, nucleophilic aromatic substitution, although the latter is electronically disfavored at the C5 position. For synthetic strategies that require late-stage diversification, the robust C-F bond can serve as a stable placeholder while other positions on the molecule are functionalized, reserving its potential activation for a final, targeted transformation under more forcing conditions.

By understanding the fundamental electronic differences between the C-F and C-Cl bonds, researchers can make informed decisions, streamline their synthetic routes, and unlock the full potential of these valuable heterocyclic building blocks.

References

-

Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-132). Wiley-VCH. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Slocum, D. W., & Gierer, P. L. (1976). Directed metalation. Journal of Organometallic Chemistry, 114(1), 1-18. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Testa, C., et al. (2006). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Helvetica Chimica Acta, 89(11), 2638-2646. [Link]

-

Bundy, G. L., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of Organic Chemistry, 78(24), 12571-12586. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Safety Operating Guide

Navigating the Uncharted: A Guide to Safely Handling 5-Fluoro-2-isopropoxypyridine

For researchers, scientists, and drug development professionals venturing into novel molecular landscapes, the synthesis and application of unique compounds like 5-Fluoro-2-isopropoxypyridine are paramount. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, building upon established safety principles for analogous chemical structures.

Hazard Assessment: A Synthesis of Analogous Compound Data

Given the absence of specific data for this compound, we must infer its potential hazards from its constituent chemical motifs: the fluoropyridine ring and the isopropoxy group.

Fluorinated Pyridines: Compounds containing a fluoropyridine ring are known to exhibit varying degrees of toxicity. Safety data for substances like 2-Fluoropyridine indicate that they can be flammable liquids, cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Some fluorinated pyridines are also classified as harmful if swallowed or inhaled.[2]

Isopropoxy Group: The isopropoxy functional group, as seen in compounds like 2-isopropoxyethanol, can also present hazards. Isopropoxyethanol is a flammable liquid and can cause serious eye irritation, and it may be harmful if it comes into contact with skin or is inhaled.[3]

Based on this information, we can construct a potential hazard profile for this compound, which is summarized in the table below.

| Potential Hazard | Basis for Assumption (Analogous Compounds) | GHS Hazard Statement (Anticipated) |

| Flammability | 2-Fluoropyridine, 2-Isopropoxyethanol | H226: Flammable liquid and vapor |

| Acute Oral Toxicity | Fluorinated Pyridines | H302: Harmful if swallowed |

| Acute Dermal Toxicity | Fluorinated Pyridines, 2-Isopropoxyethanol | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2-Fluoropyridine | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2-Fluoropyridine, 2-Isopropoxyethanol | H319: Causes serious eye irritation |

| Acute Inhalation Toxicity | Fluorinated Pyridines, 2-Isopropoxyethanol | H332: Harmful if inhaled |

| Specific Target Organ Toxicity | 2-Fluoropyridine | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling a compound with an uncharacterized hazard profile. The following PPE is mandatory at all times when working with this compound.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are required.[4] Standard safety glasses are insufficient to protect against potential splashes.

-

Hand Protection: Due to the potential for skin absorption and irritation, chemically resistant gloves are essential. Nitrile gloves are a common choice in laboratory settings; however, for pyridine and its derivatives, butyl rubber or neoprene gloves may offer superior protection.[5] Always inspect gloves for any signs of degradation or perforation before use.

-

Skin and Body Protection: A flame-retardant lab coat must be worn and fully fastened. For procedures with a higher risk of splashing, consider the use of a chemically resistant apron over the lab coat.

-

Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks. The following workflow provides a procedural guide from preparation to post-experiment cleanup.

Caption: A visual representation of the key stages for the safe handling of this compound.

Experimental Protocol:

-

Pre-Handling Preparation:

-

Thoroughly review the safety data sheets of analogous compounds, such as 2-Fluoropyridine and other substituted pyridines.[1]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Don all required personal protective equipment as detailed in Section 2.

-

-

Handling and Use:

-

Conduct all manipulations of this compound within a certified chemical fume hood.

-

When transferring or pouring, use equipment that is properly grounded to prevent the buildup of static electricity, which could be an ignition source.[6]

-

Keep the container tightly closed when not in use to minimize the release of vapors.[7]

-

Avoid heating the compound near open flames or other ignition sources.

-

-

Post-Handling and Cleanup:

-

Decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent rinse, followed by washing with soap and water, is recommended.

-

Clean the work area within the fume hood thoroughly.

-

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Segregation: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled hazardous waste container.

-

Waste Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and should list this compound as a component.

-

Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

- Central Drug House (P) Ltd. (n.d.).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

- Fisher Scientific. (2025, December 24).

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.

- New Jersey Department of Health. (n.d.). Common Name: ISOPROPOXYETHANOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP.

- Fisher Scientific. (2011, June 2).

- National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylpyridine. PubChem.

- National Center for Biotechnology Information. (n.d.). Isopropylethanediol. PubChem.

- Apollo Scientific. (n.d.). Pyridine.

- Carl ROTH. (n.d.).

- Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- Thermo Fisher Scientific. (2025, September 18).

- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.

- Cornell University. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety.

- Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. nj.gov [nj.gov]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.